molecular formula C14H15F3N2O4S B2852976 3,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-sulfonamide CAS No. 1351641-19-4

3,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-sulfonamide

Cat. No.: B2852976
CAS No.: 1351641-19-4
M. Wt: 364.34
InChI Key: JTKZXZWSGKYKIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-sulfonamide features a 1,2-oxazole core substituted with methyl groups at positions 3 and 5. The sulfonamide moiety at position 4 is linked to a fluorinated hydroxypropyl-phenyl group. This structural complexity imparts unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl group facilitates hydrogen bonding, influencing solubility and target interactions . The compound’s crystallographic data, if resolved, could be refined using the SHELX program suite, which is widely employed for small-molecule structure determination .

Properties

IUPAC Name

3,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O4S/c1-9-12(10(2)23-19-9)24(21,22)18-8-13(20,14(15,16)17)11-6-4-3-5-7-11/h3-7,18,20H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKZXZWSGKYKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydroxide, and organic solvents like acetone .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetone, dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

3,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes, potentially inhibiting their activity. The isoxazole ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include sulfonamide derivatives sharing the 1,2-oxazole-4-sulfonamide backbone but differing in substituents:

N-Benzyl-N-isopropyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide (AM-694) : Features benzyl and isopropyl groups on the sulfonamide nitrogen. The absence of fluorinated substituents reduces electronegativity compared to the target compound .

Tebufenozide: A benzohydrazide insecticide (CAS 112410–23–8) with distinct functional groups but shared aromatic and sulfonamide-like motifs, highlighting divergent applications (agrochemical vs.

Electronic Properties

The target compound’s trifluoromethyl group increases χ due to fluorine’s high electronegativity, while the hydroxyl group lowers η by enhancing polarizability. In contrast, AM-694’s benzyl/isopropyl substituents decrease χ and increase η, favoring hydrophobic interactions over dipole-dipole forces .

Biological Activity

3,5-Dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-sulfonamide is a compound of interest due to its potential therapeutic applications and unique chemical structure. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C₁₂H₁₄F₃N₃O₃S
  • Molecular Weight : 277.24 g/mol

The structural representation includes a sulfonamide group attached to an oxazole ring, which is substituted with a trifluoromethyl group and a hydroxyphenylpropyl moiety.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs possess selective antibacterial activity against various strains of bacteria, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Compound AE. faecalis8 μM
Compound BS. aureus16 μM

Anticancer Activity

Several studies have investigated the anticancer potential of oxazole derivatives. For example, related compounds demonstrated notable antiproliferative effects against various cancer cell lines. The IC50 values for these compounds ranged from 1.2 µM to 5.3 µM across different cell lines such as HCT116 and MCF7 .

Cell Line IC50 (µM) Compound
HCT1163.7Compound X
MCF71.2Compound Y

The proposed mechanisms for the biological activity of this class of compounds include:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Oxidative Stress Induction : Compounds may induce oxidative stress in target cells, leading to apoptosis.
  • Interaction with Cellular Targets : Docking studies suggest that these compounds may interact with specific proteins involved in cell signaling pathways.

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of several oxazole derivatives against E. faecalis. The results indicated that compounds with hydroxyl substitutions exhibited enhanced activity compared to their non-hydroxylated counterparts .

Study on Anticancer Properties

In another study focusing on anticancer properties, a series of oxazole derivatives were tested against multiple cancer cell lines. The results demonstrated that compounds with trifluoromethyl groups showed increased selectivity towards MCF7 cells compared to other cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-sulfonamide?

  • Methodology : Multi-step synthesis typically involves sulfonylation of the oxazole core followed by nucleophilic substitution with the trifluoro-hydroxy-phenylpropyl amine. Key steps include:

  • Sulfonamide formation : Reacting 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride with the amine precursor under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base).
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .
    • Critical considerations : Monitor reaction progress via TLC and confirm intermediate structures using 1^1H NMR before proceeding to subsequent steps.

Q. How can the structure of this compound be rigorously characterized?

  • Analytical techniques :

  • X-ray crystallography : Resolve absolute configuration and confirm stereochemistry using SHELX software for refinement (e.g., SHELXL-2018 for small-molecule structures) .
  • Spectroscopy : 19^{19}F NMR to verify trifluoromethyl group integrity; HRMS (High-Resolution Mass Spectrometry) for molecular ion validation.
  • Thermal analysis : DSC (Differential Scanning Calorimetry) to assess purity and polymorphic stability .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Approach :

  • Enzyme inhibition assays : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using a stopped-flow CO2_2 hydration assay. IC50_{50} values can be calculated with nonlinear regression.
  • Cell-based assays : Measure cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, comparing efficacy to known sulfonamide inhibitors. Include controls for solvent effects (e.g., DMSO <0.1% v/v) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Strategy :

  • Derivatization : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with methyl or chlorine) to assess steric/electronic effects.
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes. Validate with free-energy perturbation (FEP) calculations .
    • Data interpretation : Corrogate experimental IC50_{50} values with computed binding energies to identify pharmacophoric requirements.

Q. What experimental approaches resolve contradictions between in vitro and in vivo efficacy data?

  • Case study : If in vitro IC50_{50} is low (<10 nM) but in vivo efficacy is poor:

  • Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS), protein binding (equilibrium dialysis), and metabolic stability (mouse/human liver microsomes).
  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanocrystals to improve bioavailability .

Q. How can polymorphism impact its therapeutic potential, and how is it screened?

  • Methods :

  • High-throughput screening : Crystallize the compound under 96 solvent conditions (e.g., using Crystal16™) to identify polymorphs.
  • Stability testing : Store dominant polymorphs at 40°C/75% RH for 4 weeks; monitor phase transitions via PXRD .

Q. What strategies optimize metabolic stability without compromising target affinity?

  • Approach :

  • Isotope labeling : Introduce deuterium at metabolically vulnerable sites (e.g., benzylic positions) to slow CYP450-mediated oxidation.
  • Prodrug design : Mask the hydroxyl group with a labile ester (e.g., acetyl) to enhance membrane permeability, with enzymatic hydrolysis in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.